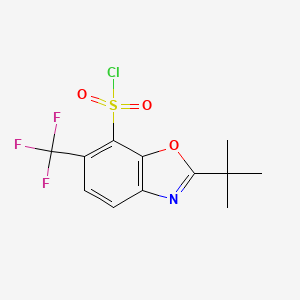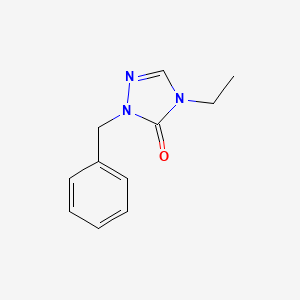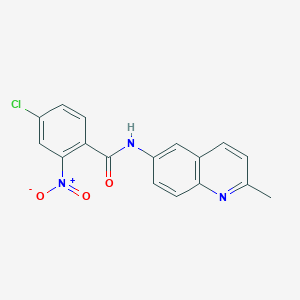
4-Chloro-N-(2-methylquinolin-6-yl)-2-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-N-(2-methylquinolin-6-yl)-2-nitrobenzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both chloro and nitro functional groups in the benzamide structure makes this compound particularly interesting for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(2-methylquinolin-6-yl)-2-nitrobenzamide typically involves the following steps:
Formation of 2-methylquinoline: This can be achieved through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Chlorination: The 2-methylquinoline is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.
Nitration: The chlorinated product undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Amidation: Finally, the nitro-chloro compound is reacted with benzoyl chloride in the presence of a base such as pyridine to form the benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-Chloro-N-(2-methylquinolin-6-yl)-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The methyl group on the quinoline ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Potassium permanganate in acidic or basic conditions.
Major Products
Reduction: 4-Chloro-N-(2-methylquinolin-6-yl)-2-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-Chloro-N-(2-carboxyquinolin-6-yl)-2-nitrobenzamide.
科学研究应用
4-Chloro-N-(2-methylquinolin-6-yl)-2-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a lead compound for the development of new drugs, particularly for its potential anticancer and antimicrobial activities.
Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on various biological pathways.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and heterocyclic compounds.
Industrial Applications: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Chloro-N-(2-methylquinolin-6-yl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or receptors involved in critical biological processes.
相似化合物的比较
Similar Compounds
4-Chloro-N-(2-methylquinolin-6-yl)-2-aminobenzamide: A reduced form of the compound with an amino group instead of a nitro group.
4-Chloro-N-(2-carboxyquinolin-6-yl)-2-nitrobenzamide: An oxidized form with a carboxylic acid group.
2-Methylquinoline: The parent compound without the chloro and nitro substitutions.
Uniqueness
4-Chloro-N-(2-methylquinolin-6-yl)-2-nitrobenzamide is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups in the quinoline framework makes it a versatile compound for various applications in medicinal chemistry and industrial processes.
属性
CAS 编号 |
832102-28-0 |
|---|---|
分子式 |
C17H12ClN3O3 |
分子量 |
341.7 g/mol |
IUPAC 名称 |
4-chloro-N-(2-methylquinolin-6-yl)-2-nitrobenzamide |
InChI |
InChI=1S/C17H12ClN3O3/c1-10-2-3-11-8-13(5-7-15(11)19-10)20-17(22)14-6-4-12(18)9-16(14)21(23)24/h2-9H,1H3,(H,20,22) |
InChI 键 |
AOEUGQNYIVSOFK-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


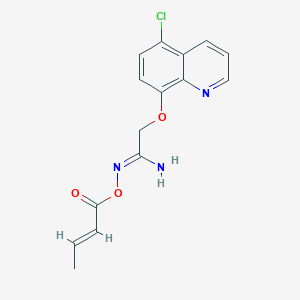
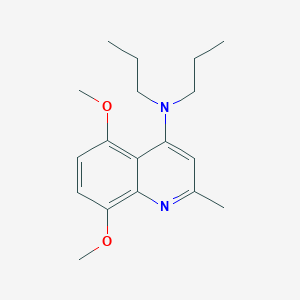

![4-Ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12884728.png)
![2'-(Dicyclohexylphosphino)-6-methoxy-[1,1'-biphenyl]-2-ol](/img/structure/B12884729.png)
![N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B12884732.png)
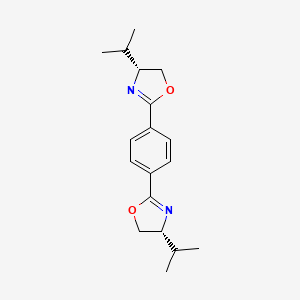
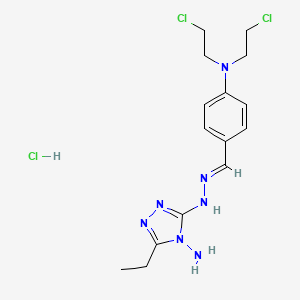
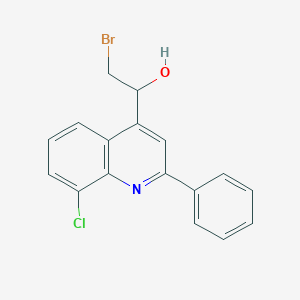
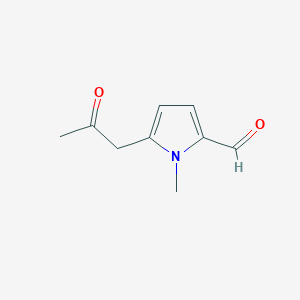
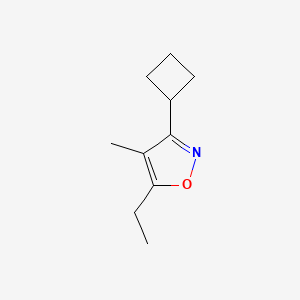
![3,6-Dihydro-2H,6'H-5,5'-bi[1,4]dithiino[2,3-c]pyrrole](/img/structure/B12884771.png)
